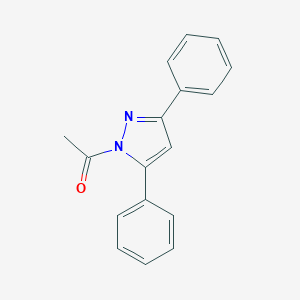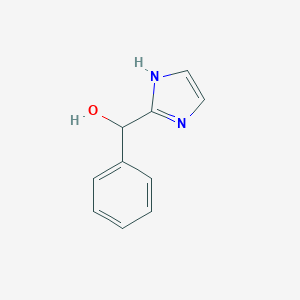![molecular formula C17H16N2O B188457 phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol CAS No. 5660-43-5](/img/structure/B188457.png)
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse range of biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features an allyl group attached to the nitrogen atom of the benzimidazole ring and a phenylmethanol group at the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out under mild conditions in a solvent mixture, followed by purification steps involving hexane and water washes.
Industrial Production Methods
化学反応の分析
Types of Reactions
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the allyl group or the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
科学的研究の応用
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol has several scientific research applications, including:
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The presence of the allyl and phenylmethanol groups may enhance the compound’s ability to bind to these targets, resulting in increased potency and selectivity.
類似化合物との比較
Similar Compounds
- (1-Ethyl-1H-benzoimidazol-2-yl)-phenyl-methanol
- (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanol
- (1-Propyl-1H-benzoimidazol-2-yl)-phenyl-methanol
Uniqueness
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol is unique due to the presence of the allyl group, which can influence its reactivity and biological activity. The allyl group may enhance the compound’s ability to undergo specific chemical reactions and interact with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
5660-43-5 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC名 |
phenyl-(1-prop-2-enylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C17H16N2O/c1-2-12-19-15-11-7-6-10-14(15)18-17(19)16(20)13-8-4-3-5-9-13/h2-11,16,20H,1,12H2 |
InChIキー |
YPHATWPQCSCPCW-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
正規SMILES |
C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
溶解性 |
24.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)




![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)



![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
